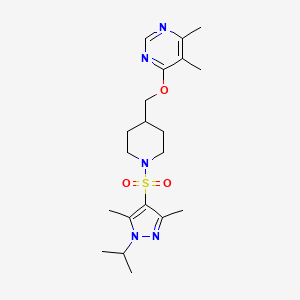
4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H31N5O3S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H28N4O2S with a molecular weight of approximately 392.52 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole sulfonamide group, which are known for their diverse pharmacological properties.
Structural Components
| Component | Description |
|---|---|
| Piperidine | A six-membered ring containing one nitrogen atom, associated with anesthetic properties. |
| Pyrimidine | A heterocyclic aromatic organic compound that can exhibit antitumor activity. |
| Pyrazole | Known for its anti-inflammatory and analgesic activities; the sulfonamide derivative enhances its efficacy. |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of important enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values for similar compounds ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory action . The sulfonamide group is particularly noted for its role in enzyme inhibition and potential therapeutic applications in treating conditions like hypertension and diabetes .
Anticancer Properties
The presence of the pyrimidine moiety in the compound suggests potential anticancer activity. Compounds containing pyrimidine rings have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest .
Interaction with Biological Targets
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Interaction : The sulfonamide group is known to form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, enhancing its bioavailability.
Case Studies
Several studies have explored the biological activities of related compounds:
- A study synthesized a series of piperidine derivatives that demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural variations in enhancing efficacy .
- Another investigation into pyrazole derivatives found promising results in inhibiting urease activity, suggesting potential applications in treating urinary tract infections .
Eigenschaften
IUPAC Name |
4-[[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3S/c1-13(2)25-17(6)19(16(5)23-25)29(26,27)24-9-7-18(8-10-24)11-28-20-14(3)15(4)21-12-22-20/h12-13,18H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZBSMHCDAQLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














